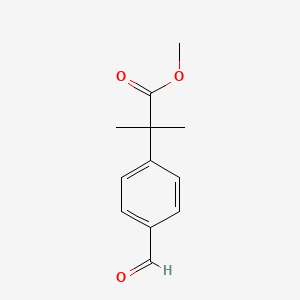
Methyl 2-(4-formylphenyl)-2-methylpropanoate
概要
説明
Methyl 2-(4-formylphenyl)-2-methylpropanoate, commonly known as MFPMP, is an organic compound with the chemical formula C12H14O3. It is a yellow crystalline solid that is used in various scientific research applications. MFPMP is synthesized using a specific method that involves the use of different reagents and solvents.
科学的研究の応用
1. Antimicrobial Agent and Penicillin-Binding Protein Inhibitor
Methyl 2-(4-formylphenyl)-2-methylpropanoate derivatives have demonstrated potential as antimicrobial agents. Studies have shown that these compounds exhibit good to moderate activity against various bacterial and fungal pathogens. Additionally, they have been identified as possible inhibitors of penicillin-binding protein PBP-2X, which is significant in the context of antibiotic resistance (Murugavel et al., 2016).
2. Nonlinear Optical Activity and Drug-likeness
Methyl 2-(4-formylphenyl)-2-methylpropanoate derivatives have also been recognized for their nonlinear optical activity, a property important for various applications in photonics and telecommunications. Computational studies including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest these compounds have favorable profiles for drug development (Murugavel et al., 2016).
3. Spectral and Vibrational Studies for Material Science
Detailed spectral and vibrational studies, including FT-IR and NMR analysis, have been conducted on these compounds. These studies are crucial in material science for understanding the properties of materials and for the development of new compounds with desired characteristics (Murugavel et al., 2017).
4. Photopolymerization Applications
The compound has been utilized in photopolymerization processes. A specific derivative was proposed as a photoiniferter, decomposing under UV irradiation to generate radicals necessary for the polymerization process. This application is significant in the field of polymer chemistry and material engineering (Guillaneuf et al., 2010).
5. Liquid Crystal Research
Derivatives of Methyl 2-(4-formylphenyl)-2-methylpropanoate have been used in the synthesis and study of liquid crystals. These materials are key in developing advanced display technologies and other applications requiring controlled light modulation (Veerabhadraswamy et al., 2015).
特性
IUPAC Name |
methyl 2-(4-formylphenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHGPQXQCHSCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-formylphenyl)-2-methylpropanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

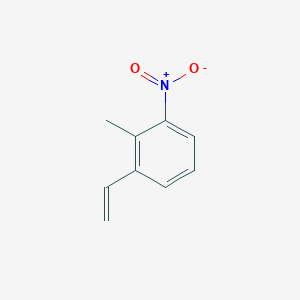
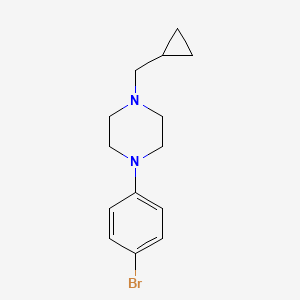
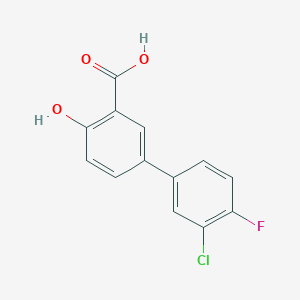
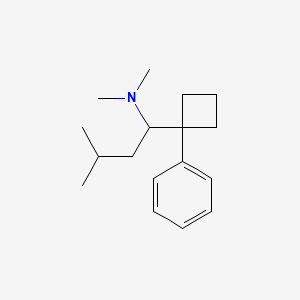
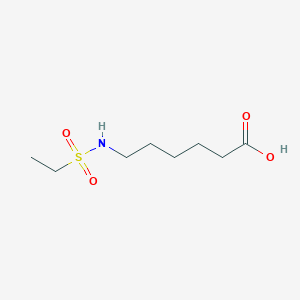
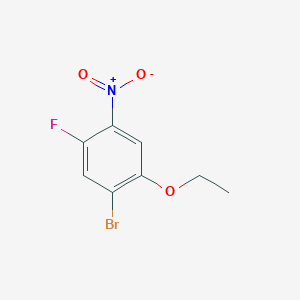
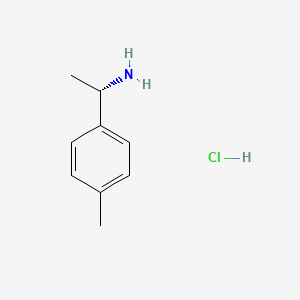
![2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene](/img/structure/B3157062.png)
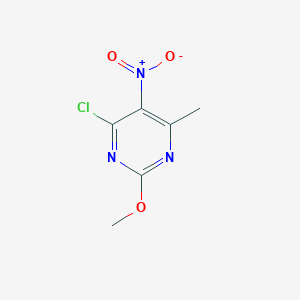
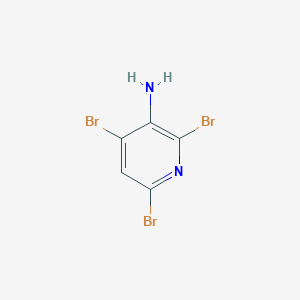

![4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3157079.png)
![Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3157080.png)
